Product packaging for L-SERINE (15N)(Cat. No.:)

L-SERINE (15N)

Cat. No.: B1579727
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for ¹⁵N Enrichment in L-Serine Studies

Nitrogen is a fundamental component of numerous essential biomolecules, including amino acids, proteins, and nucleic acids. The stable isotope of nitrogen, ¹⁵N, is the tracer of choice for studying the metabolic pathways involving this element. L-Serine (C₃H₇NO₃) is a crucial amino acid that serves not only as a building block for proteins but also as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683), and purines and pyrimidines for DNA and RNA synthesis. medchemexpress.combiorxiv.orgnih.gov

Enriching L-Serine with ¹⁵N allows scientists to specifically track the fate of its nitrogen atom. medchemexpress.com When ¹⁵N-L-Serine is introduced into a biological system, the ¹⁵N label is transferred to other molecules during metabolic conversions. For instance, in cancer research, studies have used alpha-¹⁵N-glutamine to demonstrate its role in producing serine and glycine in tumors. biorxiv.org By analyzing the distribution of ¹⁵N in the metabolome, researchers can elucidate the activity of specific biosynthetic pathways. biorxiv.orgnih.gov This approach is vital for understanding how metabolic networks are regulated in normal physiological states and how they are altered in diseases like cancer. biorxiv.orgnih.gov

The choice of ¹⁵N is based on its properties relative to the much more abundant ¹⁴N isotope.

Natural Abundance of Relevant Isotopes

Isotope Natural Abundance (%)
¹⁴N 99.634
¹⁵N 0.366
¹²C 98.9
¹³C 1.1
¹H 99.985
²H (Deuterium) 0.015

This table displays the natural abundance of common stable isotopes used in metabolic research.

The low natural abundance of ¹⁵N means there is minimal background "noise," which allows for highly sensitive detection of the introduced labeled compound. oncohemakey.com

Historical Context of L-SERINE (¹⁵N) in Metabolic Tracing

The use of stable isotopes in biological research has a rich history dating back to the 1930s. numberanalytics.com The pioneering work of Rudolf Schoenheimer and David Rittenberg, who first used ¹⁵N to study nitrogen metabolism in rats, laid the groundwork for the entire field of metabolic tracing. numberanalytics.com Their experiments demonstrated the dynamic state of body constituents, a revolutionary concept at the time.

While early studies focused on general nitrogen balance and the turnover of proteins, the application of isotope labeling to specific amino acids followed as analytical techniques became more sophisticated. The systematized use of isotope labeling in proteins can be traced to the late 1960s. ckisotopes.com The development of methods for expressing and labeling proteins with ¹⁵N for NMR studies became more established in the late 1980s. ckisotopes.com

The application of ¹⁵N-labeled amino acids, including L-Serine, expanded significantly with the advent of advanced mass spectrometry and NMR techniques. These technologies enabled researchers to move from bulk isotope analysis to compound-specific isotope analysis (CSIA), providing a much more detailed view of metabolic pathways. researchgate.net For example, studies in plant biology have used ¹⁵N labeling to distinguish the roles of different serine biosynthesis pathways, showing that the phosphorylated pathway is crucial for growth and cannot be compensated for by photorespiratory serine production. nih.gov In cancer metabolism, tracing with ¹⁵N-labeled amino acids has been instrumental in understanding how tumors rewire their metabolic processes to support rapid proliferation. biorxiv.orgub.edu

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Methodological Frameworks Utilizing L Serine 15n

Advanced Spectroscopic Techniques for L-SERINE (15N) Analysis

Spectroscopic methods are central to detecting and quantifying isotopically labeled molecules. For L-Serine (¹⁵N), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical tools, each providing unique advantages for its characterization and tracing within biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the chemical environment and structure of molecules. nih.gov The use of biomolecules uniformly or selectively labeled with ¹⁵N, such as L-Serine (¹⁵N), is a cornerstone of modern biomolecular NMR. isotope.comisotope.com While the ¹⁵N nucleus has a lower gyromagnetic ratio than protons (¹H) and carbon-13 (¹³C), resulting in inherently lower signal sensitivity, it offers several distinct advantages. nih.govrsc.org

One key benefit is the longer polarization lifetimes of ¹⁵N centers, which can be on the order of several minutes. nih.govrsc.org Furthermore, the ¹⁵N chemical shift range is significantly wider (around 900 ppm) compared to that of protons (~10 ppm), which reduces signal overlap and provides greater sensitivity to changes in the local electronic environment. nih.govrsc.org This makes ¹⁵N NMR particularly useful for studying protein structure, dynamics, and interactions. isotope.com

In a typical protein-based NMR experiment, a uniformly ¹⁵N-labeled protein is produced by providing L-Serine (¹⁵N) and other ¹⁵N-labeled amino acids in the expression media. mdpi.com Two-dimensional experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) spectrum are then recorded. This experiment generates a fingerprint of the protein, where each peak corresponds to a specific amide bond in the protein backbone. The introduction of a ligand or a change in the protein's environment can cause shifts in the positions of these peaks, allowing for the precise identification of interaction sites. mdpi.com Although uniform labeling is common, selective labeling of specific amino acid types, such as serine, can also be employed to simplify complex spectra and focus on particular regions of interest. mdpi.com

Property¹H¹³C¹⁵N
Natural Abundance (%) 99.981.100.37
Gyromagnetic Ratio (γ) HighMediumLow
Relative Sensitivity HighLowVery Low
Chemical Shift Range (ppm) ~10~200~900
Key Advantage High sensitivity, ubiquitousWide chemical shift rangeSensitive to chemical environment, longer lifetimes

Table 1: Comparison of key properties for NMR-active nuclei commonly used in biomolecular studies. The data highlights the trade-offs between sensitivity and spectral dispersion. nih.govrsc.org

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for quantitative proteomics and metabolomics, where stable isotope labeling plays a critical role. oup.comcortecnet.com L-Serine (¹⁵N) is frequently used as an internal standard in MS-based experiments to accurately quantify the absolute or relative amounts of its unlabeled counterpart in complex biological samples. isotope.comisotope.commedchemexpress.comckisotopes.com

The fundamental principle involves introducing a known quantity of L-Serine (¹⁵N) into a sample. oup.com Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same processing, extraction, and ionization efficiencies. oup.com However, due to the incorporation of the heavy ¹⁵N isotope, it has a higher mass (M+1) than the natural L-Serine. An MS instrument can easily distinguish between the light (endogenous) and heavy (labeled) forms.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common platform for these analyses. nih.gov In this setup, specific precursor-to-product ion transitions, known as multiple-reaction monitoring (MRM), are tracked for both the unlabeled L-Serine and the L-Serine (¹⁵N) internal standard. By comparing the signal intensity of the endogenous L-Serine to that of the known amount of added L-Serine (¹⁵N), precise quantification can be achieved. nih.gov This approach is foundational for metabolic flux analysis and for studying the dynamics of amino acids in various physiological and pathological states. medchemexpress.commedchemexpress.com

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Serine106.160.1
L-Serine (¹⁵N)107.161.1

Table 2: An example of optimized Multiple-Reaction Monitoring (MRM) transitions for the analysis of L-Serine and its ¹⁵N-labeled internal standard by LC-MS/MS. The mass shift of +1 in both the precursor and product ions allows for specific and simultaneous detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 15N-Labeled Biomolecules

Isotopic Labeling Strategies with L-SERINE (15N)

The introduction of L-Serine (¹⁵N) into a biological system can be performed using several strategies, depending on the specific research question. The two most common approaches are pulse-chase experiments and steady-state labeling, which provide different types of information about metabolic dynamics.

Pulse-chase analysis is a classic technique used to track the movement and fate of molecules over time. plos.org The experiment consists of two distinct phases:

Pulse: The biological system (e.g., cells, organisms) is exposed to a medium containing the isotopically labeled precursor, such as L-Serine (¹⁵N), for a short period. During this pulse, newly synthesized molecules (e.g., proteins, lipids) incorporate the labeled serine. plos.orgrsc.org

Chase: The labeled medium is replaced with a medium containing an excess of the unlabeled form of the precursor (natural L-Serine). This effectively stops the incorporation of the label into new molecules. The "chase" period can last for various lengths of time, during which the cohort of molecules that was labeled during the pulse is tracked to determine its stability, degradation rate, or conversion into other products. plos.orgrsc.org

This method is particularly powerful for studying the turnover rates of proteins and other metabolites. rsc.org For example, a pulse-chase experiment using L-serine(d3,¹⁵N) was conducted on Hek293T cells to investigate the metabolism of sphingolipids. nih.gov This approach allows researchers to determine the rates at which different classes of molecules are synthesized and degraded under various conditions. nih.gov It can also be used to trace the flow of atoms through metabolic pathways, for instance, by following the incorporation of the ¹⁵N atom from serine into other downstream metabolites. sci-hub.se

Research QuestionExperimental SystemLabeled SubstrateKey Finding
Sphingolipid TurnoverHek293T cellsL-serine(d3,¹⁵N)Revealed that the flux of long-chain ceramides (B1148491) into downstream sphingolipids is significantly slower than that of very-long-chain ceramides. nih.gov
Protein TurnoverHuman Neural Progenitor Cells¹⁵N-labeled amino acidsDemonstrated heterogeneous protein turnover rates across different organelles, suggesting a link between protein stability and subcellular activity. rsc.org

Table 3: Examples of research findings from pulse-chase experiments utilizing ¹⁵N-labeled amino acids to investigate metabolic dynamics.

In contrast to the dynamic nature of pulse-chase experiments, steady-state labeling involves growing cells or organisms in a medium containing a labeled precursor like L-Serine (¹⁵N) for a prolonged period. The goal is to allow the isotopic label to be incorporated into metabolites until the enrichment in the intracellular pools becomes constant. nih.gov At this isotopic steady state, the rate of label incorporation equals the rate of its loss through metabolic turnover and dilution, reflecting a stable metabolic state of the system. nih.gov

This approach is the foundation of ¹³C-Metabolic Flux Analysis (MFA) and its nitrogen-focused counterpart, ¹⁵N-MFA. nih.gov By measuring the isotopic labeling patterns of various intracellular metabolites using MS or NMR at steady state, researchers can construct a comprehensive model of the metabolic network. This model is then used to calculate the rates (fluxes) of individual biochemical reactions throughout the central metabolism. nih.gov While some studies using ¹⁵NH₃ as a nitrogen source did not observe measurable ¹⁵N labeling in serine in specific systems like cerebellar explants, L-Serine (¹⁵N) itself can be supplied as the primary labeled substrate to trace the flux through serine-dependent pathways. nih.gov

For a more comprehensive understanding of metabolic pathways, researchers often use molecules labeled with multiple stable isotopes simultaneously, such as L-Serine labeled with both ¹³C and ¹⁵N (e.g., L-Serine-¹³C₃,¹⁵N). cortecnet.comisotope.commedchemexpress.commedchemexpress.com This dual-labeling strategy allows for the simultaneous tracing of both the carbon skeleton and the amino group of serine as it is metabolized. This is particularly valuable for metabolic flux analysis (¹³C¹⁵N-MFA), as it provides more constraints on the metabolic model, leading to more precise flux estimations. nih.gov

A key application of this method is in cancer research, where serine metabolism is often reprogrammed. In one study, [¹³C₃,¹⁵N]L-serine was used to monitor serine uptake and consumption in colorectal cancer cells. nih.gov By tracking the incorporation of both ¹³C and ¹⁵N into intracellular serine pools over time, the researchers could directly measure serine transport rates and identify the specific solute carrier proteins (SLCs) responsible for bringing serine into the cell. nih.gov This level of detail is crucial for identifying potential therapeutic targets in metabolic pathways. The use of L-Serine labeled with both carbon and nitrogen isotopes is also essential for kinetic studies of enzymes, such as serine palmitoyltransferase, where it helps in determining kinetic isotope effects. nih.gov

Study FocusExperimental SystemLabeled SubstrateKey Finding
Serine Transport in CancerHCT116 Colorectal Cancer Cells[¹³C₃,¹⁵N]L-serineIdentified SLC6A14 as a major serine transporter by measuring serine consumption and uptake dynamics after silencing various SLC genes. nih.gov
Enzyme KineticsHuman and Bacterial Serine Palmitoyltransferase[1,2,3,-¹³C, 2-¹⁵N]L-serineRevealed differences in kinetic isotope effects between the human and bacterial enzymes, providing insight into their catalytic mechanisms. nih.gov

Table 4: Research findings from studies utilizing L-Serine labeled with both ¹³C and ¹⁵N.

Deuterium (B1214612) and ¹⁵N Labeling (e.g., L-SERINE (D, ¹⁵N))

The dual labeling of L-serine with both deuterium (D) and nitrogen-15 (B135050) (¹⁵N) creates a powerful tool for metabolic research, offering a multi-faceted approach to tracing the fate of this crucial amino acid. The compound L-Serine-d3,¹⁵N is utilized in studies ranging from cancer metabolism to the investigation of enzyme kinetics. immunomart.commedchemexpress.com Its applications are rooted in the ability of mass spectrometry and nuclear magnetic resonance (NMR) to distinguish these heavy isotopes from their naturally abundant counterparts. isotope.com

In the context of metabolic studies, L-Serine labeled with both deuterium and ¹⁵N allows researchers to track the carbon and nitrogen backbone of the molecule simultaneously. vulcanchem.com This is particularly valuable in elucidating complex metabolic networks where serine is a central node, contributing to pathways such as one-carbon metabolism, nucleotide synthesis, and the production of other amino acids like glycine (B1666218). vulcanchem.com For instance, L-Serine-d3,¹⁵N has been noted for its application in cancer research, where altered serine metabolism is a hallmark of cellular proliferation. immunomart.commedchemexpress.com

A notable application of deuterium and ¹⁵N labeled L-serine is in the study of enzyme mechanisms. Research on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, has utilized various isotopically labeled L-serine substrates to probe its catalytic activity. nih.gov These studies can reveal kinetic isotope effects (KIEs), which occur when the isotopic substitution of an atom involved in a bond-breaking or bond-forming step of a reaction leads to a change in the reaction rate. The use of substrates like [2,3,3-D]L-serine allows for the investigation of such effects, providing insights into the rate-determining steps of the enzymatic reaction. nih.gov

The following table summarizes findings from a study investigating the impact of different isotopically labeled L-serine substrates on the kinetics of bacterial Sphingomonas paucimobilis serine palmitoyltransferase (SpSPT).

SubstrateK_M (mM)Specific Activity (nmol·min⁻¹·mg⁻¹)
L-Serine (unlabeled)1.56 ± 0.10386.3 ± 39.7
[3,3-D]L-Serine2.72 ± 0.29396.7 ± 13.1
[2-¹³C]L-Serine3.64 ± 0.61410.6 ± 25.5
Data sourced from a study on the kinetic effects of isotopically labeled serine on serine palmitoyltransferase. nih.gov

These findings demonstrate how dual-labeled serine, and its various isotopologues, can be instrumental in dissecting the intricacies of metabolic pathways and enzyme mechanisms. nih.gov

Computational Approaches in L-SERINE (15N) Research

Metabolic Flux Analysis (MFA) Modeling with ¹⁵N Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comwikipedia.org The methodology relies on the introduction of stable isotope-labeled substrates, such as L-serine labeled with ¹⁵N, into a system at a metabolic steady state. creative-proteomics.comrsc.org By tracking the incorporation of these isotopes into downstream metabolites, researchers can deduce the flow of atoms through the metabolic network. embopress.org

The use of ¹⁵N-labeled tracers, including ¹⁵N-L-serine, is particularly crucial for elucidating nitrogen metabolism. creative-proteomics.comvanderbilt.edu While ¹³C-MFA is widely used to map central carbon metabolism, ¹⁵N-MFA provides complementary information on the assimilation and utilization of nitrogen, which is essential for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. rsc.orgnih.gov Creative Proteomics, for example, offers MFA services using ¹⁵N-labeled precursors to study amino acid metabolism, including that of serine. creative-proteomics.com

Recent advancements have led to the development of combined ¹³C and ¹⁵N metabolic flux analysis (¹³C¹⁵N-MFA), which allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org This integrated approach provides a more comprehensive understanding of the interplay between carbon and nitrogen metabolism. biorxiv.org For instance, a study on Mycobacterium bovis BCG utilized a co-labeling strategy with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride to quantify carbon-nitrogen (CN) fluxes for amino acid and nucleotide biosynthesis. biorxiv.org This research highlighted the central role of glutamate (B1630785) as a CN node in mycobacteria. biorxiv.org

The general workflow for an MFA experiment involves several key steps:

Model Development : A mathematical model of the organism's metabolic network is constructed, including all relevant biochemical reactions. vanderbilt.edu

Isotope Labeling : The biological system is cultured with a ¹⁵N-labeled substrate, such as ¹⁵N-L-serine, until an isotopic steady state is reached. biorxiv.org

Analytical Measurement : The isotopic labeling patterns of intracellular metabolites, often proteinogenic amino acids, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orgfrontiersin.org

Flux Calculation : The experimental labeling data is integrated with the computational model to estimate the intracellular metabolic fluxes. frontiersin.org

The following table provides an example of the types of data generated in an MFA study, showing the net carbon-nitrogen fluxes for the biosynthesis of various amino acids in M. bovis BCG, as determined by ¹³C¹⁵N-MFA.

Amino Acid BiosynthesisNet CN Flux (mmol g biomass⁻¹ h⁻¹)
Alanine (ALA)Data not specified
Asparagine (ASN)Data not specified
Glutamate (GLU)0.071
Glutamine (GLN)Data not specified
Leucine (LEU)Data not specified
Lysine (LYS)Data not specified
Phenylalanine (PHE)Data not specified
Serine (SER)Data not specified
Tyrosine (TYR)Data not specified
Tryptophan (TRP)Data not specified
Valine (VAL)Data not specified
Ornithine (ORN)Data not specified
Arginine (ARG)Data not specified
This table illustrates the type of quantitative flux data obtained from a ¹³C¹⁵N-MFA study. nih.govbiorxiv.org

Quantitative Proteomics Using ¹⁵N-Labeled L-Serine (e.g., SILAC)

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. One of the most robust methods for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.com This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. thermofisher.com L-serine labeled with ¹⁵N is one of the many amino acids that can be used in SILAC experiments. oup.comisotope.com

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. nih.gov For example, the "light" population is grown in a medium containing normal L-serine (¹⁴N), while the "heavy" population is grown in a medium with ¹⁵N-L-serine. ckgas.com After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested (typically with trypsin). thermofisher.com

The resulting peptide mixtures are analyzed by mass spectrometry. Peptides from the "light" and "heavy" populations will have a specific mass difference due to the incorporated isotope. nih.gov For every peptide containing serine, the mass spectrometer will detect a pair of peaks, one for the light and one for the heavy version. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein from which the peptide was derived in the two cell populations. ckgas.com

SILAC using ¹⁵N-labeled amino acids has several advantages:

High Accuracy : Since the light and heavy samples are mixed at an early stage, variations from sample processing are minimized.

High-Throughput : It allows for the simultaneous identification and quantification of thousands of proteins.

In Vivo Labeling : The labeling occurs in living cells, providing a more accurate representation of the physiological state.

The table below lists some of the stable isotope-labeled amino acids, including L-serine variants, that are commercially available for use in SILAC and other quantitative proteomics applications.

Labeled Amino AcidIsotopic Composition
L-Serine¹⁵N, 98%
L-SerineU-¹³C₃, 98%; ¹⁵N, 98%
L-Serine2,3,3-D₃, 98%; ¹⁵N, 98%
L-Glutamine¹⁵N₂, 98%
L-GlutamineU-¹³C₅, 98%; U-¹⁵N₂, 98%
Data sourced from a review on stable isotopic labeling for quantitative proteomics. oup.com

SILAC has been widely applied to study various biological processes, including post-translational modifications, protein-protein interactions, and changes in protein expression in response to different stimuli. researchgate.net

L Serine 15n in Metabolic Pathway Elucidation

De Novo L-Serine Biosynthesis Pathways

The synthesis of L-serine from central carbon metabolism is a critical juncture, supplying a key building block for numerous cellular components. The use of 15N-labeled precursors allows for the detailed investigation of the primary routes of its production.

Phosphorylated Pathway from Glycolysis (3-Phosphoglycerate Pathway)

The primary route for de novo L-serine synthesis in many organisms, including humans, is the phosphorylated pathway, which branches off from glycolysis. nhri.org.twfrontiersin.orgnih.govijbs.compnas.org This pathway utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). ijbs.compnas.orgnih.govphysiology.orgportlandpress.com The process involves three sequential enzymatic reactions. frontiersin.orgijbs.compnas.orgportlandpress.comresearchgate.netresearchgate.net

The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) with NAD+ as a cofactor. frontiersin.orgnih.govijbs.compnas.orgresearchgate.net Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-PHP to O-phospho-L-serine, using glutamate (B1630785) as the nitrogen donor. frontiersin.orgnih.govijbs.compnas.orgnih.govportlandpress.comresearchgate.net The final, irreversible step is the dephosphorylation of O-phospho-L-serine by phosphoserine phosphatase (PSPH) to yield L-serine. frontiersin.orgnih.govijbs.compnas.orgnih.govportlandpress.comresearchgate.netnih.gov

Isotope tracing studies using 15N-labeled compounds, such as 15N-glutamine, can be employed to track the flow of nitrogen through this pathway, confirming the contribution of glutamate to serine's amino group. aacrjournals.org Conversely, introducing 15N-L-serine allows researchers to follow its metabolic fate, distinguishing it from the de novo synthesized pool.

Contribution of Photorespiration (in plants)

In plants, in addition to the phosphorylated pathway, a significant amount of L-serine is produced through the photorespiratory pathway. nih.govoup.comresearchgate.netnih.govuv.es This pathway is initiated by the oxygenase activity of RuBisCO and involves a series of reactions that ultimately convert two molecules of 2-phosphoglycolate (B1263510) into one molecule of 3-phosphoglycerate and one molecule of CO2. nih.gov A key part of this pathway is the conversion of two molecules of glycine (B1666218) to one molecule of serine in the mitochondria, a reaction catalyzed by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). oup.comnih.govosti.gov

The use of 15N-labeled precursors has been instrumental in dissecting the relative contributions of the phosphorylated pathway and photorespiration to the total serine pool in plants. nih.govresearchgate.net For instance, by supplying plants with 15N-labeled nitrogen sources, researchers can measure the enrichment of 15N in serine and other amino acids. nih.govoup.comresearchgate.net Studies have shown that under conditions of high photorespiration, a substantial portion of the plant's serine is derived from this pathway. nih.gov However, research also indicates that even with high levels of photorespiratory serine synthesis, the phosphorylated pathway remains indispensable for plant growth and development. nih.govresearchgate.net Isotope labeling experiments have demonstrated that a deficiency in the phosphorylated pathway impairs protein and purine (B94841) nucleotide synthesis. nih.govresearchgate.net Furthermore, 15N-isotope labeling has revealed that a lack of serine from the phosphorylated pathway leads to an increased enrichment of 15N in other amino acids, suggesting an upregulation of nitrogen assimilation as a compensatory response. nih.govresearchgate.net

Enzymatic Regulation of L-Serine Synthesis (e.g., PHGDH, PSAT, PSPH)

The synthesis of L-serine is tightly regulated at the enzymatic level. The key enzymes in the phosphorylated pathway—PHGDH, PSAT, and PSPH—are subject to various control mechanisms. nih.govresearchgate.netresearchgate.netnih.gov PHGDH, catalyzing the first committed step, is a major point of regulation. frontiersin.orgijbs.comresearchgate.net In many organisms, PHGDH activity is allosterically inhibited by L-serine, creating a negative feedback loop that matches serine production to cellular demand. frontiersin.org

The expression of the genes encoding these enzymes is also regulated. For example, in some cancer cells, the gene for PHGDH is amplified, leading to increased protein expression and a higher flux of glucose-derived carbon into the serine biosynthesis pathway. nih.govpnas.orgnih.govaacrjournals.org This metabolic reprogramming is thought to support the high proliferative rate of tumor cells. pnas.orgnih.gov

L-Serine Catabolism and Interconversion

Once synthesized, L-serine can be utilized in a variety of metabolic pathways. L-Serine (15N) is a powerful tool to trace these catabolic and interconversion routes, revealing the downstream products of serine metabolism.

Conversion to Glycine via Serine Hydroxymethyltransferase (SHMT)

A major fate of L-serine is its reversible conversion to glycine. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytoplasm and mitochondria. mdpi.combiorxiv.org The reaction requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. researchgate.net

Isotope tracing studies using 15N-L-serine have been fundamental in demonstrating and quantifying this conversion in various organisms and tissues. When cells or organisms are supplied with 15N-L-serine, the appearance of 15N-glycine provides direct evidence of SHMT activity. nih.govoup.com The rate of this conversion can be determined by measuring the enrichment of 15N in the glycine pool over time. nih.gov For example, such studies have been conducted in cultured lenses, where the interconversion of serine and glycine was demonstrated by the time-dependent increase in 15N enrichment in glycine after incubation with 15N-serine, and vice versa. nih.gov Similarly, in lymphoma cells engineered to overexpress the mitochondrial isoform SHMT2, tracing with 13C,15N-serine showed increased labeling of glycine with both isotopes. nih.gov In mice, the conversion of peripherally administered 13C1,15N-serine to 13C1,15N-glycine has also been tracked. pnas.org

This conversion is a critical metabolic juncture, as it not only produces glycine, another important amino acid, but also provides one-carbon units for other biosynthetic pathways.

Link to One-Carbon Metabolism (Folate Cycle)

The conversion of L-serine to glycine by SHMT is intrinsically linked to one-carbon metabolism, also known as the folate cycle. biorxiv.orgnih.govcreative-proteomics.com In this reaction, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF). oup.comresearchgate.nettavernarakislab.grrsc.orgfrontiersin.org This one-carbon unit can then be used in a variety of essential biosynthetic processes, including the synthesis of purines and thymidylate, which are building blocks of DNA and RNA. nih.govcreative-proteomics.comtavernarakislab.grnih.gov

L-serine is considered a primary source of one-carbon units for the cell. creative-proteomics.comnih.gov The use of L-Serine (15N), often in combination with carbon isotopes like 13C, allows researchers to trace the flow of both the nitrogen and the one-carbon unit from serine into these downstream pathways. For example, by using [U-13C, 15N]-serine, one can track the incorporation of the labeled nitrogen into the glycine pool and the labeled carbon into the one-carbon unit pool, and subsequently into nucleotides and other methylated compounds.

This connection highlights the central role of L-serine metabolism in supporting cell proliferation and maintaining cellular homeostasis. nih.gov The ability to trace these pathways using stable isotopes like L-Serine (15N) is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer, where the demand for one-carbon units is often elevated. nih.govnih.gov

Pathways to Pyruvate (B1213749) and Central Carbon Metabolism

L-serine serves as a direct link between amino acid metabolism and central carbon metabolism through its conversion to pyruvate. mdpi.comnih.govfrontiersin.orgoup.com This transformation is primarily carried out by the enzyme L-serine dehydratase (also known as serine deaminase), which catalyzes the deamination of L-serine to produce pyruvate, ammonia (B1221849), and water. wikipedia.org This metabolic route is particularly active in the liver and allows the carbon backbone of L-serine to enter the tricarboxylic acid (TCA) cycle for energy production or to be utilized in gluconeogenesis for glucose synthesis. mdpi.comsemanticscholar.orgacs.org

The use of L-serine labeled with the stable isotope nitrogen-15 (B135050) (¹⁵N) provides a powerful method for tracing the fate of the nitrogen atom during this process. vulcanchem.comaacrjournals.orgisotope.comnih.govnasa.govrsc.orgmedchemexpress.com When L-SERINE (15N) is metabolized via serine dehydratase, the ¹⁵N label is released as ¹⁵N-labeled ammonia. oup.com This labeled ammonia can then be monitored as it is incorporated into other nitrogen-containing molecules, offering valuable insights into the dynamics of nitrogen assimilation and turnover within the cell. oup.comfrontiersin.org

Furthermore, the pyruvate generated from L-serine has several potential metabolic fates. It can be converted into acetyl-CoA and enter the TCA cycle to generate ATP. Alternatively, it can serve as a substrate for the synthesis of glucose via gluconeogenesis. mdpi.comsemanticscholar.org By employing L-SERINE (15N) in conjunction with carbon-13 (¹³C) labeled L-serine, researchers can simultaneously track both the nitrogen and carbon atoms, providing a comprehensive understanding of L-serine's contribution to central carbon metabolism. vulcanchem.comaacrjournals.orgnih.govrsc.org

EnzymeSubstrateProductsMetabolic Pathway
L-serine dehydrataseL-serinePyruvate, Ammonia (NH₃), Water (H₂O)Amino Acid Catabolism, Gluconeogenesis
Pyruvate Dehydrogenase ComplexPyruvateAcetyl-CoA, NADH, CO₂TCA Cycle Entry
Pyruvate CarboxylasePyruvateOxaloacetateGluconeogenesis, TCA Cycle Anaplerosis

Interconnectedness of L-SERINE (15N) Metabolism

The metabolism of L-serine is intricately connected with a variety of other essential metabolic pathways. The application of L-SERINE (15N) as a tracer has been pivotal in unraveling these complex relationships. vulcanchem.comaacrjournals.orgisotope.comnih.govnasa.govrsc.orgmedchemexpress.com

Purine and Pyrimidine (B1678525) Nucleotide Synthesis

L-serine is a critical source of one-carbon units necessary for the de novo synthesis of purine and pyrimidine nucleotides, which are the fundamental building blocks of DNA and RNA. mdpi.comfrontiersin.orgresearchgate.netnih.govunict.itresearchgate.netnhri.org.twnih.govd-nb.info This one-carbon donation is facilitated by the folate cycle. mdpi.comfrontiersin.org L-serine is converted to glycine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), and during this process, its β-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). mdpi.comnih.gov This one-carbon unit is indispensable for several steps in the purine biosynthesis pathway and for the methylation of deoxyuridine monophosphate (dUMP) to create deoxythymidine monophosphate (dTMP) in the pyrimidine synthesis pathway. unict.itnih.govresearchgate.net

Metabolic PathwayRole of L-serineKey Enzyme
Purine SynthesisProvides one-carbon units via folate cycle.Serine Hydroxymethyltransferase (SHMT)
Pyrimidine Synthesis (dTMP)Provides one-carbon unit for methylation of dUMP.Serine Hydroxymethyltransferase (SHMT)

Phospholipid and Sphingolipid Biosynthesis

L-serine is a fundamental precursor for the synthesis of two major classes of membrane lipids: phospholipids (B1166683) and sphingolipids. mdpi.comnih.govnih.govnih.govportlandpress.comnih.gov In phospholipid synthesis, L-serine provides the head group for phosphatidylserine (B164497) (PS). portlandpress.comwikipedia.org PS can subsequently be decarboxylated to form phosphatidylethanolamine (B1630911) (PE) or undergo a head group exchange to produce phosphatidylcholine (PC), which are among the most prevalent phospholipids in eukaryotic cell membranes. portlandpress.com

For sphingolipid biosynthesis, the initial and rate-limiting step involves the condensation of L-serine with palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to produce 3-ketosphinganine. nih.govmdpi.com This intermediate is then further processed to form ceramides (B1148491), which are the structural backbone for a diverse array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. nih.govmdpi.com

By employing L-SERINE (15N), scientists can trace the incorporation of the serine-derived nitrogen into these lipid molecules, offering a valuable tool to investigate the dynamics of membrane synthesis and turnover. vulcanchem.com

Lipid ClassRole of L-serineKey Intermediate
PhospholipidsHead group precursorPhosphatidylserine (PS)
SphingolipidsInitial building block3-Ketosphinganine

Inter-Amino Acid Metabolism (e.g., Glycine, Cysteine, Methionine)

The metabolism of L-serine is closely intertwined with that of several other amino acids, particularly glycine, cysteine, and methionine. mdpi.comnih.govfrontiersin.orgnih.govcreative-proteomics.commdpi.comresearchgate.netmdpi.com

Glycine: L-serine and glycine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that requires tetrahydrofolate. nih.govsemanticscholar.orgnih.gov This reversible reaction is a primary source of glycine in many organisms and a key entry point for one-carbon units into the folate cycle. mdpi.comnih.gov The use of L-SERINE (15N) allows for direct tracking of the ¹⁵N label as it is transferred to glycine, enabling the study of the flux between these two amino acids. nasa.gov

Cysteine: The carbon backbone and nitrogen of cysteine are derived from L-serine through the transsulfuration pathway. nih.govfrontiersin.org In this pathway, homocysteine, which is derived from methionine, combines with L-serine to form cystathionine. frontiersin.org Cystathionine is then cleaved to yield cysteine, α-ketobutyrate, and ammonia. frontiersin.org Tracing studies with L-SERINE (15N) can demonstrate the direct incorporation of serine's nitrogen into the cysteine molecule.

Methionine: The methionine cycle is linked to L-serine metabolism via the folate cycle and the transsulfuration pathway. creative-proteomics.comfrontiersin.org The regeneration of methionine from homocysteine requires a methyl group from 5-methyltetrahydrofolate, which is generated from the one-carbon units provided by L-serine. frontiersin.org

Related Amino AcidKey Metabolic LinkKey Enzyme(s)
GlycineInterconversionSerine Hydroxymethyltransferase (SHMT)
CysteineTranssulfuration PathwayCystathionine β-synthase, Cystathionine γ-lyase
MethionineFolate Cycle, Homocysteine RemethylationMethionine Synthase

Nitrogen Assimilation and Turnover

L-SERINE (15N) serves as an invaluable tracer for investigating the broader aspects of nitrogen assimilation and turnover in biological systems. nasa.govrsc.orgfrontiersin.org The nitrogen atom from L-serine can be distributed to other molecules through various reactions:

Deamination: As previously mentioned, the deamination of L-serine by serine dehydratase releases free ammonia. wikipedia.orgsemanticscholar.org By tracing the ¹⁵N label, the fate of this ammonia can be tracked as it is re-assimilated into other amino acids, such as glutamate and glutamine, which are central to nitrogen distribution. semanticscholar.org This enables researchers to quantify the rates of nitrogen turnover and understand the mechanisms of nitrogen recycling within the cell.

Applications of L Serine 15n in Cellular and Organismal Research

Research in Cell Proliferation and Growth

L-serine plays a central role in the metabolism of rapidly dividing cells, such as cancer cells. medchemexpress.comnih.govfrontiersin.org It is a major source of one-carbon units, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression. nih.govcreative-proteomics.com Using L-Serine (¹⁵N), researchers can quantify the contribution of serine to these critical biosynthetic pathways. windows.netnih.gov

Stable isotope tracing with L-Serine (¹⁵N) is a powerful method to study how serine metabolism is coordinated with the cell cycle. Proliferating cells require a constant supply of macromolecules, and serine is a key precursor for both proteins and nucleotides. frontiersin.orgescholarship.org

Nucleotide Synthesis: The nitrogen from L-Serine (¹⁵N) can be traced into the purine (B94841) and pyrimidine (B1678525) rings of nucleotides. nih.govub.eduukisotope.com This allows for the measurement of de novo nucleotide synthesis rates, a process that is tightly regulated and peaks during the S-phase of the cell cycle when DNA is replicated. Studies have shown that serine is a more critical source for one-carbon units needed for nucleotide synthesis than glycine (B1666218) in some cancer cells. ub.edu

Protein Synthesis: As a proteinogenic amino acid, the incorporation of ¹⁵N from labeled L-serine into the total protein fraction can be measured to determine rates of protein synthesis, another key process for cell growth. isotope.comfrontiersin.org

Redox Balance: Serine metabolism is also linked to the production of NADPH and glutathione (B108866), which are crucial for maintaining cellular redox balance and mitigating oxidative stress during rapid proliferation. nih.gov

Research Highlight: In studies of cancer cells, feeding them with L-Serine (¹⁵N, ¹³C₃) has demonstrated that serine is a major contributor to the de novo synthesis of ATP. This newly synthesized ATP is crucial for maintaining the S-adenosyl methionine (SAM) pool, which is the primary methyl donor for DNA and RNA methylation, highlighting a direct link between serine metabolism and epigenetic regulation. nih.gov

Cancer cells are known to reprogram their metabolic pathways to support continuous growth and proliferation. nih.gov The serine synthesis pathway is frequently upregulated in various cancers, making it a focus of metabolic research. frontiersin.orgaacrjournals.org

L-Serine (¹⁵N) tracing studies help to unravel the complexities of this reprogramming:

Increased Serine Uptake and Synthesis: Isotope tracing can distinguish between serine taken up from the environment and serine synthesized de novo from glucose. Many cancer cells show increased activity in both pathways to meet their high demand. nih.govsci-hub.se

One-Carbon Metabolism Flux: By tracking the ¹⁵N label, researchers can quantify the flux of one-carbon units from serine into the folate and methionine cycles. nih.govcreative-proteomics.com This is vital for producing the building blocks for DNA synthesis (purines and thymidylate) and for maintaining methylation patterns. nih.gov

Therapeutic Targeting: Understanding the reliance of cancer cells on serine metabolism has led to the development of therapeutic strategies that target this pathway. Isotope tracing with L-Serine (¹⁵N) is used to assess the efficacy of drugs that inhibit key enzymes in serine metabolism, such as phosphoglycerate dehydrogenase (PHGDH). aacrjournals.org

Metabolic Fates of L-Serine in Proliferating Cells
Metabolic OutputRole in ProliferationStudied Using L-Serine (15N)
Protein SynthesisBuilding cellular biomassYes
Nucleotide Synthesis (Purines, Pyrimidines)DNA and RNA replicationYes
Glutathione SynthesisRedox balance and antioxidant defenseYes
Sphingolipid SynthesisMembrane structure and signalingYes

Cell Cycle Regulation and Isotope Incorporation

Research in Neurobiology and Central Nervous System Function

In the central nervous system (CNS), L-serine is not just a building block but also a crucial precursor to several important neuromodulatory molecules. The brain exhibits a unique metabolic compartmentalization, where different cell types perform specialized functions. nih.gov L-Serine (¹⁵N) has been instrumental in dissecting these cell-specific roles and pathways. pnas.org

L-serine is the direct precursor for two key neurotransmitters that act on glutamate (B1630785) receptors and glycine receptors. biorxiv.orgresearchgate.net

Glycine Synthesis: The enzyme serine hydroxymethyltransferase (SHMT) converts L-serine to glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem. biorxiv.org Tracing studies using ¹⁵N-labeled L-serine can follow the nitrogen atom's transfer to glycine, quantifying the rate of this conversion in different brain regions and cell types. acs.org

D-Serine Synthesis: L-serine can be converted to its enantiomer, D-serine, by the enzyme serine racemase. biorxiv.orgnih.gov D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. pnas.orgfrontiersin.org Using L-Serine (¹⁵N) allows researchers to track the synthesis of D-serine, confirming that L-serine is its primary source in the brain. nih.gov

L-serine is essential for the proper development and maintenance of the nervous system. escholarship.orgnih.govnih.gov Its deficiency is linked to severe neurological disorders. nhri.org.tw

Neurotrophic Factor: L-serine itself acts as a neurotrophic factor, promoting the survival and differentiation of neurons. nih.govfrontiersin.orgfrontiersin.org

Lipid Synthesis: It is a required component for the synthesis of two critical membrane lipids in neurons: phosphatidylserine (B164497) and sphingolipids. nih.govresearchgate.net These lipids are vital for cell membrane integrity, neurite outgrowth, and myelination. biorxiv.org Isotope tracing can show the incorporation of the serine backbone into these lipid classes.

Neurogenesis: Studies have shown that a sufficient supply of L-serine is critical for neurogenesis, particularly in the developing brain. pnas.orgnih.gov

Research Highlight: Studies in mice have demonstrated that the influx of L-serine from the blood, traced using labeled isotopes, is essential for postnatal brain development. nih.gov A specific transporter at the blood-brain barrier, Slc38a5, was identified as a key L-serine transporter, and its absence leads to reduced brain L-serine and D-serine levels, causing developmental delays and motor dysfunction. pnas.orgnih.gov

A key discovery in neuro-metabolism is the "serine shuttle," a metabolic partnership between astrocytes and neurons. nih.govnih.gov Neurons have a limited capacity to synthesize L-serine from glucose because they lack the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh). nih.govpnas.orgnhri.org.tw

Astrocyte Synthesis: Astrocytes, a type of glial cell, readily synthesize L-serine from the glycolytic intermediate 3-phosphoglycerate. nih.govfrontiersin.org

Shuttle to Neurons: Astrocytes then release L-serine, which is taken up by neurons. nih.govnih.gov This astrocytic-derived L-serine is the primary source for neurons to synthesize D-serine, glycine, and essential lipids. frontiersin.orgnih.govnih.gov

Tracing the Shuttle: The use of L-Serine (¹⁵N) has been fundamental in proving this shuttle mechanism. By labeling the L-serine pool in astrocytes, researchers can observe the appearance of ¹⁵N-labeled D-serine and glycine within neurons, demonstrating the intercellular transfer. pnas.orgnih.gov

Astrocytic-Neuronal Serine Shuttle
Cell TypePrimary Role in Serine MetabolismKey EnzymeFate of Serine
AstrocyteSynthesizes L-serine from glucose3-Phosphoglycerate Dehydrogenase (Phgdh)Released for neuronal uptake
NeuronTakes up L-serine from astrocytesSerine Racemase (SRR), SHMTConverted to D-serine and Glycine

Studies on Serine Deficiency Syndromes in Animal Models

L-SERINE (15N) is instrumental in preclinical studies using animal models to investigate the pathophysiology of serine deficiency syndromes and to evaluate potential therapeutic strategies. These syndromes, often characterized by severe neurological symptoms, arise from inborn errors in serine biosynthesis. biorxiv.org Animal models, such as those for diabetic neuropathy, have shown that a deficiency in L-serine can lead to the production of toxic lipids. nih.gov

Researchers utilize L-SERINE (15N) to trace the metabolic consequences of impaired serine synthesis and the efficacy of supplementation. For instance, in mouse models of diabetes, which exhibit reduced serine levels, isotopically labeled serine helps to understand how serine metabolism is altered and how it contributes to complications like peripheral neuropathy. nih.gov Studies have shown that oral L-serine supplementation can correct the production of neurotoxic 1-deoxysphingolipids and improve sensory nerve function in animal models. nih.govbiorxiv.org By tracking the 15N label, researchers can determine how exogenously supplied serine is utilized by different tissues, whether it is incorporated into proteins, converted to other amino acids like glycine, or channeled into nucleotide synthesis, providing a detailed picture of metabolic rescue.

Research in Disease Pathophysiology

Metabolic Alterations in Cancer (e.g., Serine Addiction, One-Carbon Flux)

The unique metabolic landscape of cancer cells, often characterized by a high demand for nutrients to fuel rapid proliferation, has been a major focus of research where L-SERINE (15N) has proven invaluable. Many cancers exhibit a phenomenon known as "serine addiction," where they are highly dependent on exogenous serine or on their own ability to synthesize it. frontiersin.orgnih.gov L-serine is a critical source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the regeneration of methionine, a key component in methylation reactions. researchgate.netnih.gov

The use of L-SERINE (15N) in combination with carbon-13 labeled serine (e.g., U-13C,15N-L-Serine) allows for detailed metabolic flux analysis. windows.net This technique enables researchers to trace the pathways of serine utilization in cancer cells, revealing how serine contributes to nucleotide biosynthesis, glutathione production for redox balance, and other critical metabolic processes. nih.gov For example, studies have shown that some cancer cells increase de novo serine synthesis, while others enhance their uptake of serine and glycine. nih.gov By tracing the 15N label, scientists can quantify the flux of serine into different metabolic fates, providing insights into the specific metabolic reprogramming that occurs in different cancer types and under various conditions, such as in response to therapy. windows.netaacrjournals.org This knowledge is crucial for identifying metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.

Research FindingCancer ModelImplication
Increased de novo serine synthesis is a feature of certain cancers. frontiersin.orgaacrjournals.orgccRCC, TNBC, Lung CancerTargeting the serine synthesis pathway could be a therapeutic strategy. aacrjournals.org
Serine provides one-carbon units for nucleotide synthesis and redox balance. nih.govresearchgate.netColorectal Cancer CellsSerine metabolism is a key supporter of cancer cell proliferation. researchgate.net
p53 status influences the metabolic response to serine starvation. windows.netCancer Cellsp53-deficient tumors may be more vulnerable to serine depletion. windows.net

Investigations in Neurological and Neurodegenerative Disorders

L-SERINE (15N) is a key tool in unraveling the complex role of serine metabolism in the brain and its implications for neurological and neurodegenerative diseases. nih.gov L-serine and its derivatives, such as D-serine and glycine, are crucial for neurotransmission, neurodevelopment, and neuronal protection. nih.govfrontiersin.orgresearchgate.net Dysregulation of serine metabolism has been linked to conditions like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and epilepsy. nih.govglpbio.com

Stable isotope tracing with L-SERINE (15N) allows researchers to study the transport of serine across the blood-brain barrier and its subsequent metabolic fate within the central nervous system. pnas.org For example, studies in mouse models of AD have shown that impaired serine synthesis in astrocytes can lead to cognitive deficits, which can be rescued by L-serine supplementation. nih.gov In a vervet model of preclinical ALS, co-administration of L-serine was found to reduce neuropathological changes. nih.gov By using L-SERINE (15N), scientists can track how supplemental serine is utilized by different brain cells, whether it is converted to D-serine to modulate NMDA receptor activity, or used for the synthesis of other essential molecules. mdpi.com This provides critical information for understanding disease mechanisms and for the development of targeted nutritional interventions.

DiseaseKey Finding Related to Serine MetabolismResearch Application of L-SERINE (15N)
Alzheimer's Disease Impaired L-serine synthesis in astrocytes contributes to cognitive deficits. nih.govTo trace the rescue of cognitive function by L-serine supplementation. nih.gov
ALS/MND L-serine administration reduces neuropathological changes in animal models. nih.govTo investigate the neuroprotective mechanisms of L-serine. nih.gov
GRIN-related Disorders L-serine supplementation can improve neurological symptoms in patients with certain GRIN gene mutations. clinicbarcelona.orgTo understand how L-serine modulates NMDA receptor function. clinicbarcelona.org
Serine Deficiency Disorders Genetic defects in L-serine synthesis lead to severe neurological abnormalities. researchgate.netTo study the metabolic consequences of impaired serine synthesis in the brain. pnas.org

Studies in Metabolic Stress Responses

Cells and organisms are constantly adapting to changes in nutrient availability, and L-SERINE (15N) is a valuable tool for studying the metabolic responses to such stresses. Serine metabolism is intricately linked to cellular stress responses, particularly oxidative stress and nutrient deprivation. windows.net When cells are starved of serine, they activate a stress response program that includes the upregulation of de novo serine synthesis and the remodeling of central carbon metabolism. windows.net

By using isotopically labeled L-serine, researchers can trace the metabolic reprogramming that occurs under stress. For instance, studies have shown that during serine starvation, cells can redirect their metabolic flux to prioritize the synthesis of glutathione, a critical antioxidant, to combat oxidative stress. windows.net The 15N label from L-serine can be tracked into other amino acids and metabolic intermediates, providing a quantitative measure of how metabolic pathways are rewired to promote survival under stress. This research is not only fundamental to understanding basic cell biology but also has implications for diseases like cancer, where tumor cells often experience metabolic stress due to their rapid growth and fluctuating microenvironment. windows.net

Research in Plant Physiology and Metabolism

Nitrogen Metabolism and Amino Acid Homeostasis

In the realm of plant science, L-SERINE (15N) is a crucial tracer for dissecting the intricate networks of nitrogen metabolism and amino acid homeostasis. tandfonline.com Serine is a central metabolite in plants, synthesized through multiple pathways, including photorespiration and the phosphorylated pathway. nih.govresearchgate.net It serves as a precursor for a wide array of essential molecules, including other amino acids, nucleotides, and is a source of one-carbon units. researchgate.net

Plant ProcessRole of SerineApplication of L-SERINE (15N)
Nitrogen Assimilation Serine biosynthesis is linked to nitrogen assimilation pathways. nih.govTo trace the flux of nitrogen into amino acids in response to serine deficiency. nih.gov
Amino Acid Homeostasis Serine is a precursor for many other amino acids. tandfonline.comresearchgate.netTo determine the metabolic fate of serine's nitrogen atom. tandfonline.comoup.com
Photorespiration A major pathway for serine synthesis in C3 plants. nih.govresearchgate.netTo differentiate between photorespiratory and non-photorespiratory serine synthesis. nih.gov
Plant Growth and Development Serine is essential for cell proliferation and elongation. nih.govTo investigate the role of specific serine biosynthetic pathways in plant development. nih.gov

Growth and Developmental Linkages

The stable isotope-labeled amino acid L-serine (¹⁵N) is a critical tool for investigating the intricate connections between serine metabolism, cellular proliferation, and organismal development. medchemexpress.commedchemexpress.comnih.gov L-serine is not merely a component of proteins; it is a central metabolic hub, and the use of ¹⁵N-labeled serine allows researchers to trace the nitrogen atom's fate as it is incorporated into a wide array of essential biomolecules. frontiersin.orgfrontiersin.orgisotope.com This tracing capability provides invaluable insights into the metabolic pathways that underpin growth and development. pnas.orgnih.gov

Studies utilizing L-serine (¹⁵N) have been instrumental in demonstrating the amino acid's role in nucleotide synthesis. nih.govmedchemexpress.com The nitrogen from L-serine is transferred to purine and pyrimidine rings, which are the building blocks of DNA and RNA. This process is fundamental for cell proliferation, a cornerstone of growth and development. nih.govfrontiersin.org By tracking the ¹⁵N label, researchers can quantify the contribution of serine to the nucleotide pool under various physiological and pathological conditions.

In the context of organismal development, particularly in the central nervous system, L-serine (¹⁵N) has helped elucidate the importance of both de novo serine synthesis and uptake from external sources. nih.govpnas.org Research in mouse models has shown that the influx of L-serine from the blood into the brain is crucial during early postnatal development. pnas.org Experiments using ¹⁵N-labeled serine alongside ¹³C-labeled glucose have allowed for the simultaneous measurement of serine transport across the blood-brain barrier and its synthesis within the brain. pnas.org These studies revealed that a deficiency in L-serine transport leads to developmental delays and motor dysfunction, underscoring the critical role of serine availability in proper brain development. pnas.org

Furthermore, isotope labeling studies in plants, such as Arabidopsis thaliana, have highlighted the indispensable role of the phosphorylated pathway of serine biosynthesis (PPSB) for growth. nih.govresearchgate.net Even though photorespiration produces large quantities of serine, ¹⁵N-labeling experiments have shown that PPSB-derived serine is crucial for protein and purine nucleotide synthesis. nih.govresearchgate.net A deficiency in this pathway cannot be compensated by photorespiratory serine, leading to impaired growth and significant alterations in nitrogen metabolism. nih.govresearchgate.net

Interactive Data Table: Tracing L-serine (¹⁵N) in Developmental Models

Organism/System Key Finding Metabolic Fate of ¹⁵N Label Reference
Mouse Brain (postnatal)L-serine influx from blood is critical for neurodevelopment.Incorporation into brain L-serine and D-serine pools. pnas.org
Arabidopsis thalianaPhosphorylated pathway of serine biosynthesis is essential for plant growth.Incorporation into proteins and purine nucleotides. nih.govresearchgate.net
Cancer Cell LinesSerine supports the methionine cycle and DNA/RNA methylation via ATP synthesis.Tracing methyl groups from serine onto DNA and RNA. nih.gov

Research in Microbial Systems

The use of L-serine (¹⁵N) has significantly advanced our understanding of amino acid metabolism and its regulation in various microorganisms.

Bacterial Serine Biosynthesis and Regulation

In bacteria like Escherichia coli and Salmonella enterica, L-serine biosynthesis is a major metabolic pathway tightly regulated to meet cellular demands. researchgate.net Isotopic labeling studies, including those with L-serine (¹⁵N), have been pivotal in elucidating these regulatory mechanisms. mdpi.comnih.gov The primary route for serine synthesis in these bacteria is the phosphorylated pathway, and research has shown that L-serine itself acts as a feedback inhibitor of this pathway. mdpi.comasm.org

By using ¹⁵N-labeled precursors, researchers can track the flow of nitrogen into serine and observe how this flow is modulated by the presence of external serine. For instance, in Haemophilus influenzae, experiments have demonstrated that serine inhibits the production of serine-phosphate, the intermediate in its own synthesis, thereby controlling its intracellular levels. asm.org

Furthermore, genetic and isotopic studies have been combined to understand the function of specific genes in serine metabolism. In E. coli strains with a deleted serB gene (which encodes a serine phosphatase), the cells become serine auxotrophs. nih.gov For these strains, ¹⁵N-labeling protocols require the use of enriched media to effectively label proteins for structural and functional studies, as they cannot synthesize serine through the normal pathway. nih.gov Isotope labeling has also been used to investigate the catalytic mechanisms of enzymes involved in serine metabolism, such as serine palmitoyltransferase, revealing differences between bacterial and human enzymes. nih.gov

Role in One-Carbon Unit Provision in Microorganisms

L-serine is the principal donor of one-carbon (C1) units in most organisms, which are essential for the biosynthesis of a wide range of vital molecules including purines, thymidine, methionine, and histidine. medchemexpress.comresearchgate.net The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases a C1 unit in the form of 5,10-methylene-tetrahydrofolate. frontiersin.orgnih.gov

L-serine (¹⁵N), often used in conjunction with carbon isotopes like ¹³C, allows researchers to trace the coupled flow of nitrogen and carbon from serine into the one-carbon network and its downstream products. nih.gov In Corynebacterium glutamicum, a bacterium used for industrial amino acid production, metabolic engineering efforts have focused on decoupling L-serine catabolism from cell growth to enhance its production. nih.gov Isotope analysis helped to understand the metabolic flux and the negative impact of high SHMT activity on L-serine accumulation. nih.gov

Conversely, studies in E. coli have explored the establishment of a synthetic reductive glycine pathway to assimilate C1 compounds like formate (B1220265) and CO₂ into biomass. acs.org In this context, labeled substrates are crucial to confirm that the cells are indeed satisfying their serine and glycine requirements from these C1 sources. acs.org Research has also utilized ¹⁵N-labeled ammonium (B1175870) nitrate (B79036) in soil microcosms to trace the incorporation of nitrogen into microbial amino acids, including serine, providing insights into nitrogen cycling in complex microbial communities. rothamsted.ac.uk These studies demonstrated a preference for ammonium over nitrate for the biosynthesis of amino acids like serine. rothamsted.ac.uk

Interactive Data Table: L-serine (¹⁵N) in Microbial Metabolic Research

Microorganism Research Focus Key Finding from ¹⁵N Tracing Reference
Escherichia coliRegulation of serine biosynthesisSerine acts as a feedback inhibitor of its own synthesis. researchgate.netmdpi.com
Corynebacterium glutamicumL-serine productionHigh serine hydroxymethyltransferase (glyA) flux negatively impacts L-serine accumulation. nih.gov
Haemophilus influenzaeSerine biosynthesis pathwayConfirmed the phosphorylated pathway as the route for serine synthesis and its regulation by serine. asm.org
Soil MicrobiomeNitrogen assimilationMicrobial communities showed a preference for NH₄⁺ over NO₃⁻ for serine biosynthesis. rothamsted.ac.uk

Future Directions and Emerging Research Avenues for L Serine 15n

Integration of Multi-Isotope Tracing with Omics Technologies

The convergence of stable isotope tracing with high-throughput omics technologies—metabolomics, proteomics, and transcriptomics—represents a significant frontier in biological research. nih.gov Using L-serine labeled with ¹⁵N, often in combination with carbon-13 (¹³C) labels, allows researchers to perform metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell. medchemexpress.comcreative-proteomics.com This multi-isotope approach provides a dynamic view of metabolic pathways that cannot be achieved with steady-state metabolomics alone. nih.gov

Integrating this flux data with transcriptomics (the study of gene expression) and proteomics (the study of proteins) enables a more holistic understanding of metabolic regulation. researchgate.net For instance, a change in the metabolic flux through a serine-dependent pathway, as measured by ¹⁵N tracing, can be correlated with the expression levels of genes encoding the enzymes in that pathway. dovepress.comfrontiersin.org This integrated approach can reveal how metabolic networks are rewired in response to stimuli or in disease states.

A key application of this integrated strategy is in cancer research. immunomart.com Studies have used L-serine labeled with ¹⁵N and glucose labeled with ¹³C to trace their contributions to the purine (B94841) biosynthesis pathway in cancers like diffuse intrinsic pontine glioma (DIPG). biorxiv.org By combining this tracing data with transcriptomic analysis, researchers can identify key enzymes and regulatory factors that drive the metabolic reprogramming essential for tumor growth. biorxiv.org This multi-omics approach helps to pinpoint potential therapeutic targets within these dysregulated pathways. mdpi.com

Table 1: Applications of Integrated Multi-Isotope Tracing and Omics

Omics Technology Isotope Tracer(s) Information Gained Research Area Example
Metabolomics L-Serine (¹⁵N), D-Glucose (¹³C₆) Tracing metabolic fate and quantifying pathway fluxes. creative-proteomics.combiorxiv.org Cancer Metabolism, Plant Biology frontiersin.orgbiorxiv.org
Transcriptomics L-Serine (¹⁵N), D-Glucose (¹³C₆) Correlating metabolic fluxes with gene expression of enzymes. dovepress.com Neuroinflammatory Disease, Plant Science researchgate.netdovepress.com
Proteomics L-Serine (¹⁵N), L-Arginine (¹³C₆, ¹⁵N₄) Quantifying changes in protein levels related to metabolic shifts. oup.com Macrophage Polarization, Quantitative Proteomics oup.comnih.gov

Advanced Imaging Techniques for In Vivo ¹⁵N Tracing

Visualizing the spatial distribution of metabolites within tissues and whole organisms provides critical context to metabolic studies. While in vivo imaging of ¹⁵N is challenging, advanced techniques are emerging that allow for the tracing of L-serine (¹⁵N) at cellular and subcellular resolutions in tissue samples. One of the most promising methods is Secondary Ion Mass Spectrometry (SIMS), particularly Time-of-Flight SIMS (ToF-SIMS). nih.gov

ToF-SIMS is a high-resolution mass spectrometry imaging technique that can detect the presence of specific isotopes on the surface of a sample. nih.gov In a research context, cells can be cultured in media containing ¹⁵N-labeled L-serine. After the cells are fixed and prepared, ToF-SIMS can be used to generate images that map the distribution of the ¹⁵N label, thereby showing where the labeled serine and its downstream metabolites have accumulated. nih.gov Studies have successfully used this method to distinguish between cell populations based on their uptake of ¹⁵N-labeled amino acids, providing clear images of labeled versus unlabeled cells. nih.gov This allows for the investigation of metabolic heterogeneity within a tissue.

Other mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), also hold potential for imaging ¹⁵N-labeled metabolites in tissue sections obtained from in vivo tracing experiments. mdpi.com These methods can provide unique insights into metabolism at the micro-regional level, representing an exciting next step to better understand the in vivo metabolome. mdpi.com

Development of Novel L-SERINE (¹⁵N) Derivatives for Specific Research Probes

While L-serine (¹⁵N) itself is an invaluable tracer, there is a growing interest in developing novel derivatives of the molecule to act as highly specific research probes. This involves chemically modifying the L-serine (¹⁵N) structure to create tools that can target and report on specific biological activities or components.

The synthesis of L-serine derivatives is an active area of research. For example, novel L-serine amides have been created by conjugating serine with antioxidant acids. researchgate.net These hybrid molecules are designed to possess dual functions, such as antioxidant and anti-inflammatory properties. researchgate.net By using L-serine (¹⁵N) as the starting backbone for these syntheses, researchers can create probes that not only interact with a specific biological system but can also be traced using mass spectrometry.

This concept extends to the development of activity-based probes. The goal is to design an L-serine (¹⁵N) derivative that specifically binds to the active site of a target enzyme, such as a serine hydrolase. nih.gov This allows for the precise investigation of that enzyme's function and activity both in vitro and in situ. The ¹⁵N label serves as a unique mass signature, enabling researchers to track the probe and its interaction with the target protein, even in complex biological mixtures. The ability to synthetically access any site-directed stable isotope-enriched form of L-serine provides the fundamental building blocks for creating these sophisticated chemical probes. mdpi.com

Elucidating Isotope Effects in Enzymatic Reactions

When an atom in a reactant is replaced by a heavier isotope, the rate of a chemical reaction can change. This phenomenon is known as the kinetic isotope effect (KIE). numberanalytics.com Studying the KIE of L-serine (¹⁵N) in enzyme-catalyzed reactions provides deep insights into the reaction mechanism, including the identification of rate-limiting steps and the nature of transition states. numberanalytics.comnih.gov

The effect of substituting ¹⁴N with ¹⁵N is generally smaller than that of substituting hydrogen with deuterium (B1214612), but it is measurable with precise instrumentation and can be very informative. nih.gov For example, research on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, has utilized various L-serine isotopologues, including those with ¹⁵N labels, to probe its catalytic mechanism. nih.gov

One study found that while certain deuterium-labeled L-serine substrates produced a significant KIE with the bacterial form of SPT, the effect of ¹⁵N and ¹³C labels was not as pronounced, which was expected as these isotopes were not in positions where bonds were being broken in the rate-limiting step of the proposed mechanism. nih.gov However, the subtle differences in kinetics observed between human and bacterial SPT when using these labeled substrates suggested underlying variations in their catalytic mechanisms. nih.gov Such studies highlight the importance of considering the precise location of isotopic labels when designing experiments and demonstrate the power of KIEs to reveal fine details of enzymatic catalysis. nih.govdoi.org

Table 2: Kinetic Parameters of Human Serine Palmitoyltransferase (hSPT) with L-Serine Isotopologues

Substrate K_M (mM) Specific Activity (nmol·min⁻¹·mg⁻¹)
L-Serine (unlabeled) 2.94 ± 0.28 400.1 ± 12.3
[3,3-D₂]L-serine 2.72 ± 0.29 396.7 ± 13.1
[2-¹³C]L-serine 3.64 ± 0.61 410.6 ± 25.5

Data adapted from a 2018 study on serine palmitoyltransferase, illustrating the kinetic analysis using different isotopically labeled L-serine substrates. The study also used a multi-labeled [1,2,3-¹³C, 2-¹⁵N]L-serine substrate. nih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and chemical stability of 15N-labeled L-serine in experimental setups?

  • Methodology : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>99% 15N) and structural integrity. Cross-validate with elemental analysis and chromatography (e.g., HPLC) to detect impurities. Certificates of Analysis (COA) from reputable suppliers should be scrutinized for batch-specific data, and independent validation is recommended for critical studies .

Q. What are the optimal experimental conditions for tracking L-serine (15N) metabolism in cellular or animal models?

  • Methodology : Employ pulse-chase experiments with isotopically labeled L-serine (15N) in controlled nutrient media. Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to quantify isotopic incorporation into downstream metabolites (e.g., glycine, sphingolipids). Ensure baseline correction for natural 15N abundance (~0.37%) in control groups .

Q. How should researchers design dose-response studies to evaluate L-serine (15N) efficacy in neurological disease models (e.g., GRIN-related disorders)?

  • Methodology : Conduct retrospective or prospective cohort studies with incremental dosing (e.g., 200–600 mg/kg/day in murine models). Monitor behavioral outcomes (e.g., seizure frequency), electroencephalography (EEG) changes, and biomarker levels (e.g., plasma serine). Include genetic profiling to stratify subjects by variant type (e.g., loss-of-function vs. gain-of-function mutations) to avoid contradictory results, as seen in missense variant cases .

Advanced Research Questions

Q. How can dual-isotope labeling (e.g., 15N and 13C) enhance the resolution of L-serine metabolic flux analysis in complex systems?

  • Methodology : Combine 15N-L-serine with 13C-glucose to trace nitrogen and carbon simultaneously through interconnected pathways (e.g., serine synthesis via glycolysis). Use isotopomer spectral analysis (ISA) or metabolic flux analysis (MFA) software (e.g., INCA) to model dynamic pathway interactions. Address isotopic dilution effects by adjusting for intracellular pool sizes .

Q. What statistical approaches are recommended for resolving discrepancies in 15N tracer recovery rates across heterogeneous biological samples?

  • Methodology : Apply mixed-effects models to account for variability in soil, tissue, or fluid samples. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for tracer partitioning. For natural 15N abundance studies, correct for atmospheric contamination using δ15N baselines from control samples .

Q. How can researchers integrate multi-omics data (proteomics, metabolomics) to elucidate L-serine (15N) roles in neuroprotection or tumor microenvironments?

  • Methodology : Perform pathway enrichment analysis on proteomic datasets (e.g., via STRING or KEGG) to identify serine-dependent enzymes (e.g., phosphoglycerate dehydrogenase). Correlate with metabolomic profiles of 15N-labeled serine derivatives (e.g., sphingosine-1-phosphate) using weighted gene co-expression networks (WGCNA). Validate findings with CRISPR-Cas9 knockout models to confirm mechanistic links .

Methodological Guidance for Data Interpretation

Q. What steps ensure reproducibility in L-serine (15N) tracer studies when publishing results?

  • Best Practices :

  • Detail sample preparation protocols (e.g., freeze-drying, derivatization for GC-MS).
  • Report instrument parameters (e.g., ionization mode, resolution) and data normalization methods.
  • Provide raw data and analysis scripts in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers address conflicting results in L-serine (15N) efficacy across preclinical models?

  • Resolution Framework :

  • Conduct sensitivity analyses to assess model-specific variables (e.g., diet, microbiota).
  • Replicate experiments in isogenic cell lines or human-induced pluripotent stem cell (iPSC) models to isolate genetic effects.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding factors .

Tables for Key Methodological Considerations

Parameter Recommendation Evidence
Isotopic Purity ValidationHRMS/NMR with ≥3 technical replicates
Natural 15N CorrectionSubtract δ15N values from unlabeled controls
Dose-Response DesignStratify by genetic variant + incremental dosing
Data ReprodubilityFAIR-compliant supplementary materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.